molecular formula C22H18N2O2 B14399081 2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one CAS No. 88538-92-5

2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one

Cat. No.: B14399081
CAS No.: 88538-92-5
M. Wt: 342.4 g/mol
InChI Key: VMELKNZVLKOVEK-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with anthranilic acid or its derivatives. The reaction conditions often include the use of catalysts such as acids or bases, and the process may require heating to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in aromatic compounds, where substituents on the aromatic ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-phenylquinazolin-4(3H)-one
  • 4-(p-Tolyloxy)phenylquinazolin-4(3H)-one

Comparison

Compared to similar compounds, 2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one may exhibit unique properties due to the presence of both the methyl and p-tolyloxy groups. These substituents can influence the compound’s reactivity, biological activity, and overall stability

Properties

CAS No.

88538-92-5

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4-one

InChI

InChI=1S/C22H18N2O2/c1-15-7-11-18(12-8-15)26-19-13-9-17(10-14-19)24-16(2)23-21-6-4-3-5-20(21)22(24)25/h3-14H,1-2H3

InChI Key

VMELKNZVLKOVEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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